molecular formula C15H21N3 B3796659 (1H-imidazol-2-ylmethyl)methyl(3-phenylbutyl)amine

(1H-imidazol-2-ylmethyl)methyl(3-phenylbutyl)amine

Cat. No.: B3796659
M. Wt: 243.35 g/mol
InChI Key: RCBSUTQSAXZBRE-UHFFFAOYSA-N
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Description

The compound is an imidazole derivative. Imidazole is a heterocyclic aromatic organic compound. It’s a 5-membered planar ring, which includes two nitrogen atoms at non-adjacent positions. Imidazole is a key component of many important biological molecules, including histidine and histamine .


Synthesis Analysis

Imidazoles can be synthesized using several methods. One of the most common methods is the Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine .


Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring leads to significant resonance stabilization, which contributes to the aromaticity of the imidazole ring .


Chemical Reactions Analysis

Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, making them versatile in chemical synthesis. They can undergo N-alkylation, N-arylation, and many other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific imidazole derivative would depend on its exact structure. Generally, imidazoles are relatively stable compounds. They are often solids at room temperature, and many have high melting points due to the stability provided by the aromatic ring .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their biological targets. For example, some imidazole derivatives are used as antifungal agents, where they inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with a specific imidazole derivative would depend on its exact structure. Some imidazole derivatives are relatively safe, while others can be toxic or even carcinogenic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research into imidazole derivatives are vast. Given their presence in many biologically active compounds, they are often the subject of medicinal chemistry research. New methods of synthesizing imidazole derivatives, as well as new potential applications for these compounds in medicine and industry, are continually being explored .

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-phenylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-13(14-6-4-3-5-7-14)8-11-18(2)12-15-16-9-10-17-15/h3-7,9-10,13H,8,11-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBSUTQSAXZBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)CC1=NC=CN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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